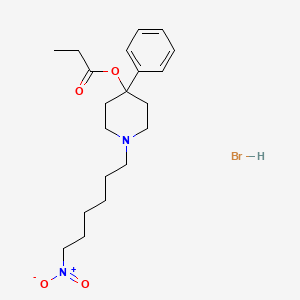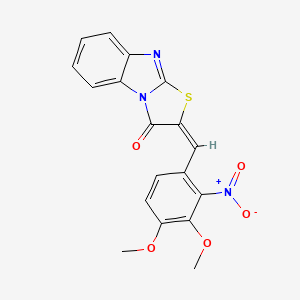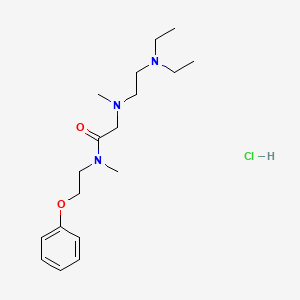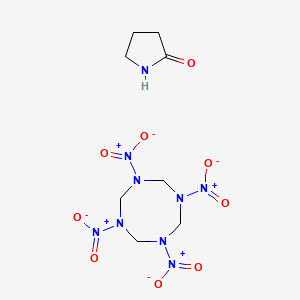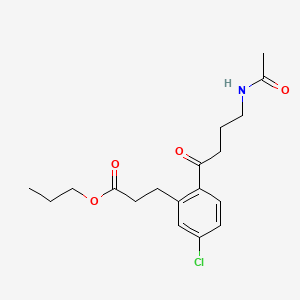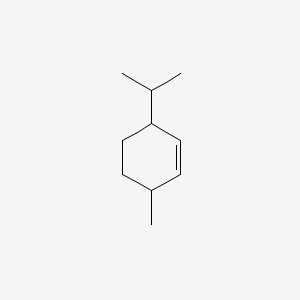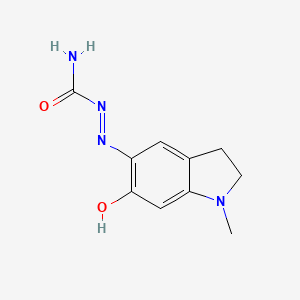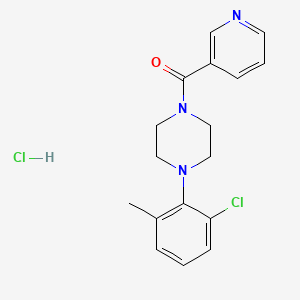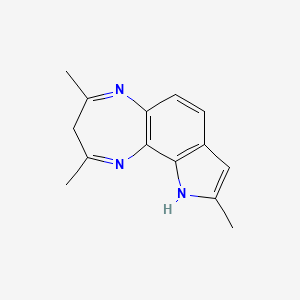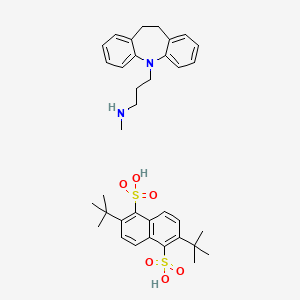
Desipramine dibudinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desipramine dibudinate is a salt form of desipramine, a tricyclic antidepressant. Desipramine is primarily used in the treatment of depression and has been found to be effective in treating symptoms of attention-deficit hyperactivity disorder (ADHD) and neuropathic pain . The dibudinate salt form enhances the solubility and stability of desipramine, making it more suitable for pharmaceutical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desipramine is synthesized through a multi-step process starting from iminodibenzyl. The key steps involve:
N-alkylation: Iminodibenzyl is reacted with 3-chloropropylamine to form desipramine.
Salt Formation: Desipramine is then reacted with dibudinic acid to form desipramine dibudinate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes:
Bulk Synthesis: Large reactors are used to carry out the N-alkylation and salt formation reactions.
Purification: The crude product is purified using crystallization or chromatography techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Desipramine dibudinate undergoes several types of chemical reactions, including:
Oxidation: Desipramine can be oxidized to form its N-oxide derivative.
Reduction: Reduction of desipramine can lead to the formation of secondary amines.
Substitution: Desipramine can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions.
Major Products
N-oxide Derivative: Formed through oxidation.
Secondary Amines: Formed through reduction.
Substituted Desipramine: Formed through nucleophilic substitution.
Scientific Research Applications
Desipramine dibudinate has a wide range of applications in scientific research:
Mechanism of Action
Desipramine dibudinate exerts its effects primarily by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood . Desipramine also down-regulates β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .
Comparison with Similar Compounds
Desipramine dibudinate is part of the tricyclic antidepressant class, which includes other compounds such as:
Imipramine: Similar in structure but has a tertiary amine instead of a secondary amine.
Clomipramine: Contains a chlorine atom in its structure, making it more potent in serotonin reuptake inhibition.
Trimipramine: Has a different side chain, leading to distinct pharmacological properties.
This compound is unique due to its specific inhibition of norepinephrine reuptake and its dibudinate salt form, which enhances its pharmaceutical properties .
Properties
CAS No. |
62265-06-9 |
|---|---|
Molecular Formula |
C36H46N2O6S2 |
Molecular Weight |
666.9 g/mol |
IUPAC Name |
2,6-ditert-butylnaphthalene-1,5-disulfonic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C18H22N2.C18H24O6S2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;1-17(2,3)13-9-7-12-11(15(13)25(19,20)21)8-10-14(18(4,5)6)16(12)26(22,23)24/h2-5,7-10,19H,6,11-14H2,1H3;7-10H,1-6H3,(H,19,20,21)(H,22,23,24) |
InChI Key |
AMLRZIZSGSCSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O)S(=O)(=O)O.CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


